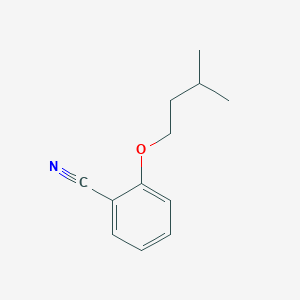
N-Benzyl-4-aminophthalimide
Übersicht
Beschreibung
N-Benzyl-4-aminophthalimide: is a chemical compound that belongs to the class of phthalimides. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the 4-aminophthalimide structure. This compound is known for its fluorescent properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Traditional Procedure: The synthesis of N-Benzyl-4-aminophthalimide typically involves the reaction of phthalic anhydride with benzylamine in the presence of a catalyst such as sulphamic acid.
Microwave-Assisted Synthesis: An alternative method involves the use of microwave irradiation to accelerate the reaction between phthalic anhydride and benzylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding phthalimide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalimides.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-aminophthalimide is widely used in scientific research due to its unique properties:
Fluorescent Probes: It is used as a fluorescent probe in various biochemical assays to study molecular interactions and dynamics.
Photophysical Studies: The compound is employed in photophysical studies to investigate the behavior of molecules under different conditions.
Material Science: It is used in the fabrication of fluorescent organic nanoparticles for applications in material science.
Biological Research: The compound is used in biological research to study cellular processes and interactions.
Wirkmechanismus
The mechanism of action of N-Benzyl-4-aminophthalimide involves its ability to interact with molecular targets through its fluorescent properties. The compound can bind to specific sites within molecules, allowing researchers to track and study molecular interactions and dynamics. The fluorescence emitted by the compound provides valuable information about the environment and behavior of the target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Aminophthalimide: Similar in structure but lacks the benzyl group.
N,N-Dimethyl-4-aminophthalimide: Contains dimethyl groups instead of the benzyl group.
N-Bromophthalimide: Used as an oxidative agent in various chemical reactions.
Uniqueness: N-Benzyl-4-aminophthalimide is unique due to its specific fluorescent properties and the presence of the benzyl group, which enhances its ability to interact with molecular targets. This makes it particularly useful in applications requiring precise molecular tracking and analysis .
Eigenschaften
IUPAC Name |
5-amino-2-benzylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLIZJGZOIZMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3-Methylbutyl)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B7808581.png)





![2-{[(2-Methylphenyl)amino]methyl}phenol](/img/structure/B7808617.png)

